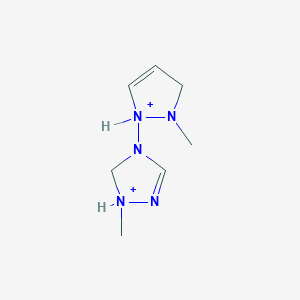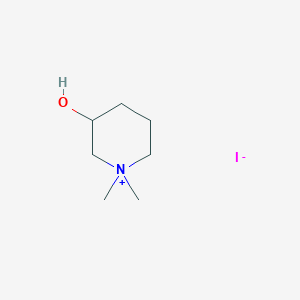
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide is a chemical compound with the molecular formula C7H16IN It is a piperidinium derivative, characterized by the presence of a hydroxyl group and a quaternary ammonium iodide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide typically involves the quaternization of 3-hydroxy-1,1-dimethylpiperidine with an iodinating agent. One common method involves the reaction of 3-hydroxy-1,1-dimethylpiperidine with methyl iodide under basic conditions to form the desired quaternary ammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted piperidinium compounds.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving ion channels and neurotransmitter receptors due to its quaternary ammonium structure.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets such as ion channels and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, affecting their function. This can modulate the activity of ion channels, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylpiperidin-1-ium-4-one iodide: Similar in structure but with a ketone group instead of a hydroxyl group.
1-Butyl-1-methylpyrrolidinium iodide: Another quaternary ammonium iodide with a different ring structure.
Uniqueness
3-Hydroxy-1,1-dimethylpiperidin-1-ium iodide is unique due to its specific combination of a hydroxyl group and a quaternary ammonium iodide. This combination imparts distinct chemical properties and potential biological activities, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
91147-48-7 |
|---|---|
Molekularformel |
C7H16INO |
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
1,1-dimethylpiperidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C7H16NO.HI/c1-8(2)5-3-4-7(9)6-8;/h7,9H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KUYSVVZEKHMKPS-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC(C1)O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
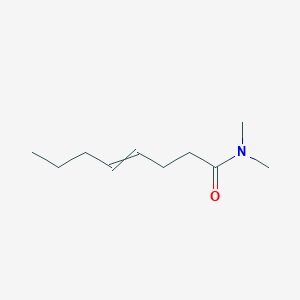
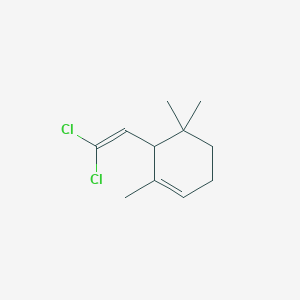
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)

![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
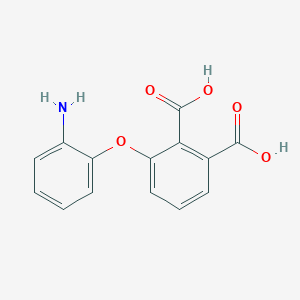
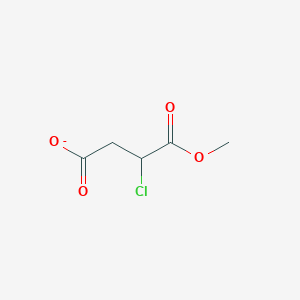
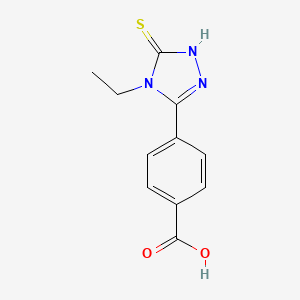
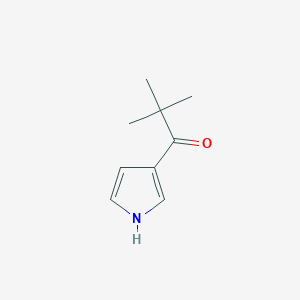
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
